2-Chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide

Description

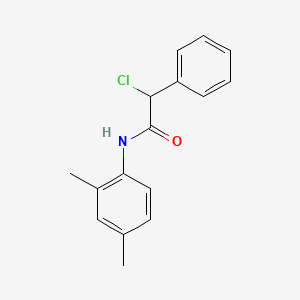

2-Chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide is a substituted acetamide featuring a chloro group at the α-carbon of the acetamide moiety, a phenyl group at the β-carbon, and a 2,4-dimethylphenyl group attached to the nitrogen atom (Figure 1).

Properties

IUPAC Name |

2-chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c1-11-8-9-14(12(2)10-11)18-16(19)15(17)13-6-4-3-5-7-13/h3-10,15H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYUVFBRTDPBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide typically involves the reaction of 2,4-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,4-dimethylaniline+chloroacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.

Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted amides, while oxidation and reduction reactions can lead to the formation of different functional groups.

Scientific Research Applications

2-Chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The chloro group and the phenylacetamide moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Key Structural Features :

- Chloro group : Enhances electrophilicity at the carbonyl carbon, increasing reactivity.

- Phenyl group : Introduces steric bulk and π-π interaction capabilities.

- 2,4-Dimethylphenyl substituent : Electron-donating methyl groups alter electronic and steric environments, affecting molecular conformation and intermolecular interactions .

Structural and Conformational Differences

Table 1: Structural Comparison of Substituted Acetamides

- Dihedral Angles : The spatial arrangement of substituents significantly impacts molecular packing. For example, 2-Chloro-N,N-diphenylacetamide exhibits dihedral angles of 76.0° and 64.0° between phenyl rings, whereas the 2,4-dimethylphenyl substituent in the target compound likely imposes different steric constraints .

- Hydrogen Bonding : The target compound forms N–H⋯O hydrogen-bonded chains, similar to 2-Chloro-N-(3,4-dimethylphenyl)acetamide . In contrast, N,N-diphenyl derivatives rely on weaker C–H⋯O interactions .

Physicochemical Properties

Table 2: Physical and Spectral Data

- Melting Points : Methyl-substituted analogs (e.g., 1t, 1u) exhibit high melting points (~213°C), suggesting strong intermolecular forces, likely due to hydrogen bonding .

- IR Spectroscopy : N–H stretches (~3393 cm⁻¹) and C=O stretches (~1649 cm⁻¹) are consistent across chloroacetamides, indicating similar amide functionalities .

Electronic and Steric Effects

- Electron-Withdrawing vs. Donating Groups : Chloro substituents increase electrophilicity, whereas methyl groups donate electrons, altering reactivity. For example, 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide’s triple chloro substitution may enhance electrophilic character compared to the target compound’s methyl groups .

Biological Activity

2-Chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound, synthesizing findings from various studies that explore its efficacy against different pathogens and its potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is CHClN. The presence of the chlorine atom and the dimethyl groups on the phenyl ring contributes to its lipophilicity, which is crucial for its biological activity. The compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties for drug development.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study screening various N-substituted phenyl-2-chloroacetamides found that compounds with halogenated substituents showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The effectiveness against Gram-negative bacteria was comparatively lower, highlighting the structural influence on antimicrobial efficacy.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |

| Escherichia coli | 128 µg/mL | 256 µg/mL |

| Candida albicans | 128 µg/mL | 512 µg/mL |

Antifungal Activity

The antifungal potential of this compound has been evaluated against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The compound inhibited biofilm formation significantly, with a reported MIC ranging from 128 to 256 µg/mL and an MFC between 512 and 1024 µg/mL . Notably, it inhibited up to 92% of biofilm formation and ruptured up to 87% of preformed biofilm, indicating its potential as a therapeutic agent against resistant fungal infections.

The exact mechanism by which this compound exerts its antifungal effects remains to be fully elucidated. However, studies suggest that it does not bind to ergosterol in fungal membranes nor does it damage the cell wall directly. Instead, its activity may involve disruption of cellular processes or interference with biofilm integrity .

Case Studies

- Antifungal Resistance Study : A study highlighted the efficacy of this compound against fluconazole-resistant clinical strains, demonstrating its potential as an alternative treatment option in antifungal therapy .

- Antimicrobial Screening : Another research effort screened various chloroacetamides for their antimicrobial properties, confirming that structural modifications significantly affect their biological activity .

- Biofilm Disruption : Investigations into the compound's ability to disrupt established biofilms provided insights into its application in treating chronic infections where biofilm formation is a critical factor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.